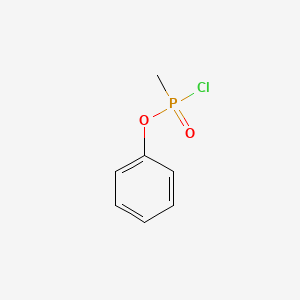

Phenyl methylphosphonochloridate

Description

Properties

IUPAC Name |

[chloro(methyl)phosphoryl]oxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClO2P/c1-11(8,9)10-7-5-3-2-4-6-7/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTDOWIDUIMFJTC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(=O)(OC1=CC=CC=C1)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClO2P | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00500595 | |

| Record name | Phenyl methylphosphonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00500595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.56 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14235-74-6 | |

| Record name | Phenyl methylphosphonochloridate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00500595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Comparison with Similar Compounds

Structural and Functional Analogues

The table below compares phenyl methylphosphonochloridate with its alkyl-substituted counterparts:

Reactivity and Stability

- Phenyl vs. Alkyl Substituents : The phenyl group’s electron-withdrawing nature may reduce hydrolysis rates compared to alkyl analogs like Chlorosarin, which degrade rapidly in alkaline conditions .

- Stereochemical Outcomes : Displacement reactions at phosphorus in Chlorosarin proceed with inversion of configuration , a trend likely shared by phenyl derivatives .

Q & A

Q. What are the recommended methods for synthesizing phenyl methylphosphonochloridate in a laboratory setting?

Synthesis typically involves reacting methylphosphonic dichloride with phenol under controlled conditions. A modified approach from analogous compounds (e.g., pinacolyl or cyclohexyl derivatives) can be adapted:

- Use anhydrous solvents (e.g., dichloromethane) and inert atmospheres to minimize hydrolysis .

- Employ stoichiometric ratios of phenol to methylphosphonic dichloride (1:1.05) to ensure complete reaction .

- Purify via fractional distillation under reduced pressure (e.g., 0.1–1 mmHg) to isolate the product, monitoring purity via ³¹P NMR .

Q. How can researchers characterize the structural and electronic properties of this compound?

- Spectroscopy : Use ³¹P NMR (δ ≈ 25–35 ppm for phosphonochloridates) and IR (P=O stretch ~1250–1300 cm⁻¹, P-Cl ~580 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS or EI-MS to confirm molecular ion peaks (e.g., [M+H]⁺ for C₇H₈ClO₂P, m/z ≈ 198.6) .

- Computational Modeling : Optimize geometry using density-functional theory (DFT) with hybrid functionals like B3LYP, which accurately model phosphorus-containing compounds .

Q. What safety protocols are critical when handling this compound?

- Use gloveboxes or fume hoods with HEPA filters due to its potential toxicity and volatility .

- Store under argon at –20°C to prevent degradation.

- Follow Chemical Weapons Convention (CWC) guidelines, as structurally similar phosphonochloridates are Schedule 1B compounds .

Advanced Research Questions

Q. How can computational methods resolve contradictions in experimental reactivity data for this compound?

- Perform DFT-based transition-state analysis (e.g., using Gaussian or ORCA) to compare hydrolysis pathways. For example, assess whether electron-withdrawing substituents on the phenyl ring accelerate hydrolysis, as predicted by frontier molecular orbital (FMO) theory .

- Validate computational results with kinetic studies (e.g., monitoring Cl⁻ release via ion chromatography) .

Q. What analytical strategies detect trace decomposition products in this compound samples?

- Liquid Chromatography-Mass Spectrometry (LC-MS) : Use C18 columns with mobile phases optimized for polar degradation products (e.g., methylphosphonic acid or phenyl esters) .

- Thermogravimetric Analysis (TGA) : Identify thermal decomposition thresholds (e.g., >100°C for P-Cl bond cleavage) .

- Cross-validate with ³¹P NMR to distinguish intact compound from hydrolyzed byproducts .

Q. How does the steric and electronic environment of the phenyl group influence the compound’s reactivity?

- Compare phenyl derivatives (e.g., para-substituted analogs) via Hammett plots to quantify electronic effects.

- Use X-ray crystallography (if crystals are obtainable) or DFT-calculated electrostatic potential maps to assess steric hindrance .

Q. What are the challenges in quantifying this compound in complex matrices (e.g., biological samples)?

- Develop a solid-phase extraction (SPE) protocol using mixed-mode sorbents to isolate the compound from interferents.

- Optimize derivatization with trimethylsilyl reagents for enhanced GC-MS sensitivity .

Regulatory and Methodological Considerations

Q. Why might this compound fall under CWC regulations, and how should researchers comply?

- Structural analogs (e.g., pinacolyl and isopropyl derivatives) are Schedule 1B chemicals due to potential misuse .

- Compliance steps:

- Register synthesis with national authorities (e.g., OPCW).

- Implement strict inventory controls and disposal protocols .

Q. How can researchers address discrepancies in reported purity levels across synthesis batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.